4,7-dibromo-1H-indazole

Medicinal Chemistry Synthetic Intermediates Quality Control

Synthesis pain: Regioisomeric impurities or mono-halogenated cores block access to complex indazole libraries. This specific 4,7-dibromo-1H-indazole (CAS 1316273-52-5) solves that. - **Orthogonal handles**: Sequential Suzuki-Miyaura coupling at C7 then C4 for diverse architectures. - **Proven utility**: Core scaffold for PLK4, TTK, and BRD4 inhibitor discovery (patent-supported). - **Material science**: Rigid planar core for OLEDs, organic semiconductors, and MOF ligands. Supplied as a research intermediate with batch-specific HPLC analysis. Global shipping available.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1316273-52-5
Cat. No. B1402317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dibromo-1H-indazole
CAS1316273-52-5
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)C=NN2)Br
InChIInChI=1S/C7H4Br2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
InChIKeyMUHVCDFIOFMKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-1H-indazole: Core Halogenated Building Block


4,7-Dibromo-1H-indazole (CAS 1316273-52-5) is a dibrominated heterocyclic compound belonging to the indazole class, with a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol . It features two bromine atoms at the 4- and 7-positions of the indazole core, which serve as key reactive handles for further functionalization . This compound is predominantly utilized as a versatile small molecule scaffold and an essential synthetic intermediate in medicinal chemistry and material science, particularly for constructing complex heterocyclic frameworks and synthesizing bioactive molecules, including various kinase inhibitors .

Scaffold 4,7-Dibromoindazole core
Reactive handles Dual C4/C7 bromine vectors
Synthetic role Sequential cross-coupling intermediate

4,7-Dibromo-1H-indazole: Why It Cannot Be Substituted


Substituting 4,7-dibromo-1H-indazole with a generic indazole or a different halogenated analog is not chemically or functionally equivalent. The specific 4,7-dibromo substitution pattern provides a unique dual-vector for sequential or orthogonal functionalization, which is a critical feature for diversifying the indazole scaffold in complex target synthesis [1]. The strategic placement of the bromine atoms directly impacts the regioselectivity of subsequent reactions, such as Suzuki-Miyaura cross-couplings, enabling the construction of distinct molecular architectures that cannot be accessed from mono-bromo or other dibromo regioisomers like the 5,7-dibromo derivative [2]. Using an incorrect regioisomer would fundamentally alter the synthetic route and lead to an undesired final product, rendering the procurement of the precise compound essential for the intended research or industrial process.

5,7-isomer Different bromine positions alter coupling sites and regiochemical outcome, leading to a distinct molecular architecture.
Mono-bromo Missing a second reactive handle removes the orthogonal functionalization vector, limiting scaffold diversification.
Purity grade Supplier specification may vary; impurity profiles can shift reaction reproducibility in multi-step sequences.

4,7-Dibromo-1H-indazole: Evidence for Strategic Selection


Purity Specifications vs. 5,7-Dibromo-1H-indazole

When procuring a dibromoindazole scaffold, the specific regioisomer is critical. 4,7-Dibromo-1H-indazole is commercially available with a minimum purity of 95% . In contrast, its closest regioisomeric comparator, 5,7-dibromo-1H-indazole, is often specified with a higher minimum purity of 97% from the same supplier, indicating a different production process and impurity profile that may impact downstream reactions and purification requirements .

Purity specification
Head-to-head
95% min. purity vs. 97% for 5,7-isomer (same supplier)
Different impurity profile may influence purification protocols.
Supplier-specified minimum; lot-dependent.
Medicinal Chemistry Synthetic Intermediates Quality Control

Market Pricing vs. 7-Bromo-1H-indazole

The cost of the 4,7-dibromo scaffold reflects its increased synthetic value and reactivity profile compared to simpler mono-bromo analogs. For a 1g quantity, 4,7-dibromo-1H-indazole is priced at £452.00 . In contrast, the mono-bromo comparator, 7-bromo-1H-indazole, is significantly less expensive, with a 1g quantity priced at £23.80 from the same supplier .

Market price (1 g)
Head-to-head
£452.00 vs. £23.80 for 7-bromo analog (~19× higher)
Reflects higher synthetic complexity and dual-vector value.
Commercial pricing; may vary by vendor.
Chemical Procurement Cost Analysis Synthetic Intermediate

Regioselective C7 Suzuki-Miyaura Coupling

The 4,7-dibromo substitution pattern provides a basis for regioselective functionalization. Research on 4-substituted NH-free indazoles has demonstrated that the C7 position can be selectively targeted for palladium-catalyzed Suzuki–Miyaura cross-coupling with boronic acids under optimized conditions [1]. This contrasts with the selectivity challenges observed in the synthesis of other dibromoindazoles, where non-selective bromination can lead to mixtures of regioisomers [2].

C7 coupling selectivity
Class-level
C7-bromine selectively undergoes Suzuki-Miyaura coupling in 4-substituted indazoles.
Enables sequential orthogonal library synthesis.
Based on literature method; optimize for specific substrate.
Organic Synthesis Catalysis C-C Bond Formation

Precursor to PLK4/TTK Kinase Inhibitors

4,7-Dibromo-1H-indazole serves as a core scaffold for developing potent kinase inhibitors. A 2012 patent (US20120283242A1) specifically claims that certain indazole compounds, which would be accessible from this dibromo intermediate, are potent inhibitors of polo-like kinase 4 (PLK4) and TTK protein kinase [1]. This targeted application differentiates it from other indazole building blocks whose primary applications may be less defined or target different kinases.

Kinase inhibitor scaffold
Class-level / Patent
Patent claims derivatives as PLK4/TTK kinase inhibitors.
Supports targeted inhibitor design entry point.
Patent application data; verify activity in-house.
Cancer Research Kinase Inhibition Drug Discovery

4,7-Dibromo-1H-indazole: Validated Application Scenarios


PLK4/TTK Kinase Inhibitor Library Synthesis

Researchers focused on developing novel polo-like kinase 4 (PLK4) or TTK protein kinase inhibitors can use 4,7-dibromo-1H-indazole as a foundational core. Its dual bromine handles allow for the introduction of diverse molecular fragments via sequential cross-coupling reactions, enabling the rapid generation of compound libraries. This is directly supported by patent literature describing this class of indazole compounds as potent kinase inhibitors [1].

C7-Arylated Indazoles via Sequential Functionalization

The compound is a key substrate for research groups investigating regioselective functionalization methodologies. Following established protocols for 4-substituted indazoles, the C7-bromine can be selectively engaged in a Suzuki–Miyaura cross-coupling, leaving the C4-bromine available for a subsequent, orthogonal transformation [2]. This enables the construction of highly substituted indazole frameworks with defined regiochemistry.

Complex Heterocyclic Frameworks for Material Science

In material science applications, 4,7-dibromo-1H-indazole serves as a rigid, planar scaffold with two orthogonal vectors for molecular extension. This allows for the construction of novel organic semiconductors, ligands for metal-organic frameworks, or components for organic light-emitting diodes (OLEDs) via well-established cross-coupling chemistries .

C4/C7 Halogenation Impact on Bromodomain Inhibition

For research into epigenetic targets, this compound is a critical intermediate for synthesizing derivatives aimed at inhibiting bromodomain-containing protein 4 (BRD4) . By using this scaffold, researchers can explore the structure-activity relationship (SAR) around the 4- and 7-positions of the indazole core to develop more potent and selective BRD4 inhibitors.

Application
Selection Property
Validation Focus
PLK4/TTK inhibitor development
Dual bromine vectors for diverse library synthesis
Reported kinase inhibition scaffold in patent literature
Regioselective C7-arylation
Orthogonal coupling: C7 first, then C4
Regioselectivity control under reported conditions
Material science frameworks
Rigid planar scaffold with divergent extension vectors
Cross-coupling compatibility for OLED/ligand synthesis
Bromodomain (BRD4) inhibitor SAR
C4/C7 derivatization for epigenetic target exploration
Structure-activity relationship around indazole core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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